An In-Depth Technical Guide to Capecitabine-d11: Structure, Properties, and Bioanalytical Applications
An In-Depth Technical Guide to Capecitabine-d11: Structure, Properties, and Bioanalytical Applications
Introduction
Capecitabine is an orally-administered fluoropyrimidine carbamate that functions as a prodrug to the highly potent cytotoxic agent 5-fluorouracil (5-FU).[1][2] It is a cornerstone in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[2][3] The clinical efficacy and toxicity of Capecitabine are subject to significant inter-patient variability, making the accurate quantification of the parent drug in biological matrices a critical component of pharmacokinetic (PK) studies and therapeutic drug monitoring.[4]
The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variations during sample processing and analysis.[5] A stable isotope-labeled (SIL) analog of the analyte is considered the ideal internal standard because its physicochemical properties are nearly identical to the compound of interest.[6][7]
This technical guide provides a comprehensive overview of Capecitabine-d11, a deuterium-labeled version of Capecitabine. We will explore its chemical structure, stereochemical considerations, and physicochemical properties. The primary focus will be on its critical role as an internal standard in LC-MS/MS-based bioanalytical methods, complete with a detailed experimental protocol and an explanation of the scientific rationale underpinning its use.
Chemical Identity and Structure
Capecitabine, as an active pharmaceutical ingredient, is the β-anomer, referring to the stereochemistry at the anomeric carbon (C1') of the ribofuranose sugar moiety. The alternative configuration, the α-anomer, is considered an impurity in the final drug product. For pharmacokinetic studies designed to measure the concentration of the administered drug, the internal standard must match the stereochemistry of the active compound. Therefore, the commercially available deuterated standard, Capecitabine-d11 (CAS No. 1132662-08-8) , corresponds to the β-anomer.[8][9][10] A synthesized α-Capecitabine-d11 standard would be utilized specifically for the identification and quantification of the α-anomer impurity during drug manufacturing and quality control, not for clinical PK studies. This guide focuses on the β-anomer standard used in bioanalysis.
Capecitabine-d11 is structurally identical to Capecitabine, except for the replacement of eleven hydrogen atoms with their stable heavy isotope, deuterium (²H or D), on the n-pentyl group of the carbamate side chain.[10][11] This substitution increases the molecular weight by approximately 11 Daltons, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while ensuring it behaves almost identically during sample extraction and chromatographic separation.[12]
Caption: Chemical structure of β-Capecitabine-d11 highlighting the d11-pentyl group.
The key properties of β-Capecitabine-d11 are summarized below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 1132662-08-8 | [8][9][10] |
| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆ | [8][9] |
| Molecular Weight | ~370.42 g/mol | [8][13][14] |
| Synonym | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine | [8][9] |
| Appearance | Off-White to White Solid | [15] |
| Purity | ≥98%; ≥99% deuterated forms (d1-d11) | [10][13] |
| Solubility | Slightly soluble in DMSO, Soluble in warmed Methanol | [10] |
| Storage | Recommended at -20°C | N/A |
Rationale for Use in Quantitative Bioanalysis
In LC-MS/MS bioanalysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The final analyte concentration is determined by the ratio of the analyte's mass spectrometer response to the IS's response. This normalization is crucial for accuracy.
The superiority of a SIL-IS like Capecitabine-d11 stems from its ability to perfectly mimic the analyte of interest.[5]
-
Extraction Recovery: It experiences the same degree of loss or degradation as the unlabeled Capecitabine during sample preparation (e.g., protein precipitation, liquid-liquid extraction).[16]
-
Chromatographic Co-elution: It has virtually the same retention time as Capecitabine, ensuring that both compounds are subjected to the same matrix effects at the same time.[12]
-
Ionization Efficiency: Matrix components can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because the SIL-IS co-elutes and has identical chemical properties, its ionization is affected in the exact same way as the analyte, providing a reliable correction for this common and unpredictable issue.[6][12]
Capecitabine is inactive and requires a three-step enzymatic conversion to become the active 5-FU.[1][17] This process is designed to achieve higher concentrations of 5-FU within tumor tissue, which has elevated levels of the final activating enzyme, thymidine phosphorylase.[18][19]
Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil (5-FU).
To build an accurate pharmacokinetic model, one must be able to quantify not only the metabolites but also the parent prodrug. Capecitabine-d11 is the ideal tool for this specific task. Its deuterated pentyl chain is metabolically stable and does not interfere with the subsequent enzymatic conversions of the core molecule, ensuring that it exclusively tracks the parent Capecitabine.
Experimental Protocol: Quantification of Capecitabine in Human Plasma
This section provides a detailed, field-proven methodology for the quantification of Capecitabine in human plasma using Capecitabine-d11 as an internal standard.
To develop and validate a robust, selective, and high-throughput LC-MS/MS method for the determination of Capecitabine in human plasma for pharmacokinetic analysis.
-
Reference Standards: Capecitabine, Capecitabine-d11 (IS).[20]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ethyl Acetate (HPLC Grade).
-
Buffers: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Water: Deionized, 18 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Capecitabine and Capecitabine-d11 in methanol.
-
From the stock solutions, prepare a series of working solutions for calibration standards (e.g., 10-10,000 ng/mL) and quality controls (low, mid, high) by serial dilution in 50:50 acetonitrile:water.[20]
-
Prepare a working internal standard solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.
-
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[20]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 2 mM Ammonium Formate (pH 3.0 with formic acid) (80:20, v/v).[20]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
-
Data Analysis and System Validation:
-
A calibration curve is constructed by plotting the peak area ratio (Capecitabine/Capecitabine-d11) against the nominal concentration of the calibration standards.
-
The concentration of Capecitabine in unknown samples is determined from this curve using the measured peak area ratio.
-
Self-Validating System: The absolute response of the Capecitabine-d11 internal standard should be consistent across all samples in an analytical run. A significant deviation (>2-3 fold) in the IS response for a particular sample can indicate a problem with extraction efficiency or severe matrix effects for that specific sample, allowing it to be flagged for re-analysis. This inherent quality check is a hallmark of a trustworthy protocol.
-
Caption: A typical LC-MS/MS workflow for quantifying Capecitabine using a deuterated IS.
Conclusion
Capecitabine-d11 is an indispensable tool for researchers, clinical pharmacologists, and drug development professionals. Its design as a stable isotope-labeled internal standard, which nearly perfectly mirrors the chemical and physical behavior of the parent drug, is fundamental to achieving the accuracy and precision required in modern bioanalysis. By correcting for inevitable variations in sample handling and instrument performance, it ensures the generation of reliable and trustworthy pharmacokinetic data. Understanding the structure, properties, and correct application of Capecitabine-d11 is essential for any laboratory tasked with the quantitative analysis of this critical anticancer agent.
References
-
Title: Specifications of Capecitabine-d11 Source: Capot Chemical Co., Ltd. URL: [Link]
-
Title: Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management Source: OncoDaily URL: [Link]
-
Title: What is the mechanism of Capecitabine? Source: Patsnap Synapse URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: The Pharma Innovation Journal URL: [Link]
-
Title: Capecitabine-impurities Source: Pharmaffiliates URL: [Link]
-
Title: capecitabine alpha-isomer Source: Allmpus URL: [Link]
-
Title: Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: XELODA (capecitabine) Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: DRUG NAME: Capecitabine Source: BC Cancer URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]
-
Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]
- Title: Synthesis method of capecitabine - CN102924548A Source: Google Patents URL
-
Title: Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Production mass spectra of (A) capecitabine (m/z 360.1 → 244.4, scan...) Source: ResearchGate URL: [Link]
-
Title: New Method for Synthesis of Antitumor Drug Capecitabine Source: ResearchGate URL: [Link]
-
Title: Synthesis of capecitabine Source: ResearchGate URL: [Link]
-
Title: An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma Source: PubMed URL: [Link]
-
Title: Synthesis of [18F]Xeloda as a novel potential PET radiotracer for imaging enzymes in cancers Source: PubMed URL: [Link]
-
Title: Capecitabine | C15H22FN3O6 Source: PubChem - NIH URL: [Link]
-
Title: FDA approves updated drug labeling including new indications and dosing regimens for capecitabine tablets under Project Renewal Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. vivanls.com [vivanls.com]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Capecitabine-d11 (pentyl-d11) | LGC Standards [lgcstandards.com]
- 12. texilajournal.com [texilajournal.com]
- 13. capotchem.cn [capotchem.cn]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. capecitabine-d11 suppliers USA [americanchemicalsuppliers.com]
- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 17. oncodaily.com [oncodaily.com]
- 18. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
